[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone
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Overview
Description
1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazolo[3,4-b]pyridine core, which is fused with a thiophene ring and further substituted with a methylpiperidino group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving precise control of temperature, pressure, and reagent concentrations. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : This compound can undergo oxidation reactions, where the thiophene ring is particularly susceptible to oxidative cleavage.
- Reduction : Reduction reactions can be employed to modify the pyrazolo[3,4-b]pyridine core, often using reducing agents like lithium aluminum hydride.
- Substitution : Electrophilic and nucleophilic substitution reactions are common, especially on the thiophene and pyridine rings.
- Oxidation : Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
- Reduction : Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
- Substitution : Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to partially or fully reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine: Medically, this compound is studied for its potential therapeutic effects. Its interactions with specific enzymes and receptors are of interest for the development of new medications.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds:
- 1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE shares structural similarities with other pyrazolo[3,4-b]pyridine derivatives and thiophene-containing compounds.
- Thiophene derivatives : Known for their electronic properties and applications in materials science.
- Pyrazolo[3,4-b]pyridine derivatives : Studied for their pharmacological activities.
Uniqueness: The uniqueness of this compound lies in its combined structural features, which confer distinct electronic and biological properties
Properties
Molecular Formula |
C19H22N4OS |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
(1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H22N4OS/c1-12-7-4-5-9-23(12)19(24)14-11-15(16-8-6-10-25-16)20-18-17(14)13(2)21-22(18)3/h6,8,10-12H,4-5,7,9H2,1-3H3 |
InChI Key |
FIAZNELWSXABFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CS4 |
Origin of Product |
United States |
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